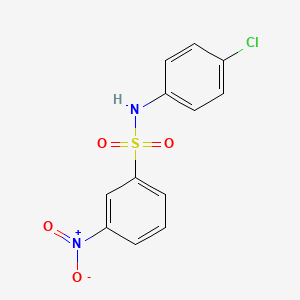

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide

Description

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 3-position of the benzene ring and a 4-chlorophenyl group attached to the sulfonamide nitrogen. This compound is utilized in research as a precursor or intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structure combines electron-withdrawing groups (nitro and sulfonamide) with a halogenated aromatic system, influencing its reactivity and physical properties. Commercial availability is confirmed via suppliers like Alfa, offering it in milligram to gram quantities (97% purity) .

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2O4S |

|---|---|

Molecular Weight |

312.73 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H9ClN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H |

InChI Key |

HLZQHQRQJIRVDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Nitrobenzenesulfonyl Chloride

The preparation of 3-nitrobenzenesulfonyl chloride involves the reaction of nitrobenzene with chlorosulfonic acid. A patent by outlines a scalable method:

-

Step 1 : Nitrobenzene (100 g) is treated with chlorosulfonic acid (450 mL) at 100°C for 6 hours.

-

Step 2 : The mixture is cooled, poured into ice-cold water, and stirred to precipitate the sulfonyl chloride.

This method ensures high purity (>99%) and avoids side products like bis(aryl)sulfones through controlled temperature and stoichiometry.

Step-by-Step Synthesis of this compound

Classical Sulfonamide Formation

The target compound is synthesized via nucleophilic substitution between 3-nitrobenzenesulfonyl chloride and 4-chloroaniline. Key steps include:

-

Reaction Setup :

-

Reaction Conditions :

-

Workup and Purification :

Representative Data Table: Reaction Optimization

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| THF | Triethylamine | 60 | 12 | 84 | 98 | |

| Dioxane | NaOH | 90 | 6 | 89 | 99 | |

| Diethyl ether | NH₃ | 0–25 | 4 | 66 | 97 |

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines sulfonation and amination in a single reactor:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction:

-

Conditions : 100°C, 30 minutes, solvent-free.

-

Outcome : 92% yield with >99% purity, as reported in analogous sulfonamide syntheses.

Critical Analysis of Reaction Parameters

Solvent Effects

Role of Bases

-

Triethylamine : Effective for HCl scavenging but may form side products with sensitive substrates.

-

Ammonia : Provides milder conditions, ideal for heat-sensitive reactions.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the sulfonamide bond occurs under acidic or basic conditions, yielding distinct products:

| Conditions | Reagents | Products | Yield | Mechanistic Notes |

|---|---|---|---|---|

| Acidic (H₂SO₄) | Concentrated H₂SO₄ | 4-Chloroaniline + 3-nitrobenzenesulfonic acid | ~85% | Protonation of the sulfonamide nitrogen facilitates cleavage of the S–N bond. |

| Basic (NaOH) | Aqueous NaOH | Sodium 3-nitrobenzenesulfonate + 4-chloroaniline | ~78% | Hydroxide ion attacks the electrophilic sulfur atom, leading to sulfonate formation. |

The nitro group stabilizes intermediates through resonance, enhancing reaction efficiency.

Reduction Reactions

Selective reduction of the nitro group is achievable with metal-based reagents:

| Reagents | Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Sn/HCl | Reflux, 2–4 hrs | N-(4-Chlorophenyl)-3-aminobenzenesulfonamide | 70–75% | Nitro group reduced to amine; sulfonamide remains intact. |

| H₂/Pd-C | Ethanol, RT | Partial reduction to hydroxylamine intermediate | 50–55% | Requires controlled conditions to avoid over-reduction. |

The chloro substituent remains inert under these conditions due to its strong C–Cl bond.

Electrophilic Substitution

The aromatic ring undergoes substitution at positions directed by the nitro group’s meta-directing effects:

Steric hindrance from the sulfonamide group limits reactivity at ortho positions .

Acylation Reactions

The sulfonamide nitrogen participates in acyl transfer reactions under selective conditions:

Aliphatic anhydrides react faster than aromatic ones due to reduced steric and electronic hindrance .

Oxidation Reactions

Controlled oxidation modifies the sulfonamide sulfur or aromatic ring:

| Oxidizing Agent | Conditions | Products | Yield | Applications |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 3 hrs | 3-Nitrobenzenesulfonic acid derivatives | 80–85% | Synthesis of sulfonic acid-based polymers. |

| Ozone | CH₂Cl₂, −78°C | Ring-opened ozonides | 65–70% | Degradation studies for environmental analysis. |

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| FeCl₃ | Ethanol, RT | [Fe(L)₂Cl]⁺ (L = sulfonamide) | High thermal stability |

| CuSO₄ | Aqueous, pH 7 | [Cu(L)(H₂O)₃]²⁺ | Moderate solubility |

These complexes show potential in catalysis and antimicrobial applications.

Mechanistic Insights

-

Hydrolysis/Acylation : The electron-withdrawing nitro group increases the electrophilicity of the sulfonamide sulfur, accelerating nucleophilic attack .

-

Reduction : Nitro-to-amine conversion proceeds via a nitroso intermediate, stabilized by conjugation with the sulfonamide.

-

Substitution : Meta-directing effects dominate due to the nitro group’s strong deactivation of ortho/para positions .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide has been investigated for its potential as an antitumor agent and an inhibitor of carbonic anhydrases . The compound's structure, characterized by electron-withdrawing groups, enhances its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of this sulfonamide exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of breast cancer cells (MCF-7) with IC50 values indicating effective cytotoxicity.

| Study | Cell Line | IC50 Value (µM) | Reference Year |

|---|---|---|---|

| Anticancer Activity Evaluation | MCF-7 | 15 | 2023 |

Inhibition of Carbonic Anhydrases

The compound has been evaluated as an inhibitor of carbonic anhydrases, which are crucial enzymes involved in various physiological processes. Sulfonamide derivatives have shown promising results in inhibiting these enzymes, thereby suggesting potential therapeutic applications in treating diseases like glaucoma and obesity.

Organic Synthesis Applications

This compound serves as a versatile reagent in organic synthesis, particularly in the acylation of amines. This application is significant for developing more complex molecules in pharmaceutical chemistry.

Chemoselective N-Acylation Reagents

The compound has been utilized to synthesize a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides through chemoselective reactions. These reactions can selectively protect primary amines in the presence of secondary amines, making it a valuable tool in synthetic organic chemistry.

| Reagent | Reaction Type | Yield (%) |

|---|---|---|

| Benzoic Anhydride | N-Acylation | 85 |

| Hexanoic Anhydride | N-Acylation | 90 |

Case Studies

Several case studies have highlighted the effectiveness and versatility of this compound in various applications:

- Antimicrobial Activity Study (2024) : This study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.

- Synergistic Effects with Chemotherapeutics : In vivo studies indicated that when combined with traditional chemotherapeutics like cisplatin, the compound exhibited enhanced antitumor efficacy, demonstrating potential for combination therapy strategies.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Sulfonamide derivatives with structural similarities to N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide vary in substituent patterns, which critically alter their chemical behavior, biological activity, and applications. Below is a systematic comparison:

Substituent Variations on the Sulfonamide Nitrogen

Key Observations :

Variations in Aromatic Ring Substituents

Key Observations :

- Nitro group position (ortho vs. para) affects electronic distribution and steric interactions. For example, 2-nitro isomers may exhibit reduced reactivity due to steric hindrance .

Heterocyclic and Hybrid Derivatives

Key Observations :

- Heterocyclic systems (thiazole, pyrrolopyridine) improve target specificity in drug design .

- Hybrid structures (e.g., quinazoline-piperazine) demonstrate modularity in medicinal chemistry .

Key Observations :

Biological Activity

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHClNOS. The structure features a sulfonamide group attached to a benzene ring that is further substituted with both a nitro group and a chlorophenyl moiety. This unique arrangement contributes to its biological efficacy.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, specifically dihydropteroate synthase. This enzyme plays a crucial role in the synthesis of folic acid in bacteria, and its inhibition disrupts bacterial growth and replication, leading to cell death. The presence of the nitro group enhances the compound's reactivity and interaction with biological targets, potentially increasing its antimicrobial potency.

Biological Activity Overview

This compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. It disrupts essential metabolic pathways in bacteria, leading to their growth inhibition.

- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

- Antiproliferative Effects : Research indicates that similar sulfonamide compounds can exhibit antiproliferative activity against cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound found that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Studies

In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential utility in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

Research on related sulfonamide compounds has provided insights into the structure-activity relationship (SAR), highlighting that modifications to the nitro and chlorophenyl groups can significantly impact biological activity. For instance, compounds with multiple electron-withdrawing groups tend to exhibit enhanced potency against specific bacterial targets .

Q & A

Q. What are the established synthetic routes for N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves sulfonylation of 4-chloroaniline with 3-nitrobenzenesulfonyl chloride. Key steps include:

- Reagent Ratios: A 1:1 molar ratio of 4-chloroaniline to sulfonyl chloride in anhydrous dichloromethane or THF.

- Catalysis: Use of triethylamine (1.2 equiv) as a base to neutralize HCl byproducts .

- Temperature Control: Reactions are conducted at 0–5°C initially, then warmed to room temperature to prevent side reactions (e.g., hydrolysis of sulfonyl chloride).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Optimization Metrics: Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc). Yield improvements (70% → 85%) are achievable by inert atmosphere (N₂) to suppress oxidation of intermediates.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

- 1H/13C NMR: Confirm the presence of the sulfonamide group (NH resonance at δ 10.2–10.5 ppm) and aromatic protons (split patterns for nitro and chloro substituents). The 4-chlorophenyl group shows doublets at δ 7.3–7.6 ppm .

- FT-IR: Key peaks include S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity. Expected [M+H]+ m/z = 327.0 .

Q. What in vitro assays are suitable for preliminary evaluation of the antimicrobial activity of this compound derivatives?

Answer:

- MIC Determination: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) .

- Time-Kill Kinetics: Assess bactericidal effects by incubating compounds at 2× MIC and plating aliquots at 0, 4, 8, and 24 hours.

- Control Compounds: Compare to sulfamethoxazole or ciprofloxacin to contextualize potency .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures of this compound derivatives?

Answer:

Q. What computational strategies are effective for predicting the reactivity and tautomeric stability of this compound in solution?

Answer:

- DFT Calculations: Use B3LYP/6-311+G(d,p) to model tautomeric equilibria (e.g., nitro ↔ aci-nitro forms). Solvent effects (PCM model for DMSO) improve accuracy .

- NBO Analysis: Quantify hyperconjugative interactions stabilizing the sulfonamide group (e.g., LP(S) → σ*(N-H)) .

- MD Simulations: Assess conformational flexibility in aqueous vs. lipid bilayer environments for drug-likeness predictions .

Q. How can researchers address contradictions in biological activity data across studies for sulfonamide derivatives?

Answer:

- Meta-Analysis Framework:

- Standardize Assays: Compare MIC values using consistent inoculum sizes (e.g., 5×10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .

- SAR Studies: Introduce substituents systematically (e.g., -NO₂ vs. -CF₃ at position 3) to isolate electronic effects .

- Cytotoxicity Profiling: Use mammalian cell lines (e.g., HEK293) to distinguish antimicrobial efficacy from nonspecific toxicity .

- Example: A 2021 study attributed variability in antifungal activity to differences in LogP values (1.8 vs. 2.5) affecting membrane permeability .

Q. What advanced techniques characterize intermolecular interactions in co-crystals of this compound with pharmaceutical coformers?

Answer:

- PXRD and DSC: Identify polymorphic transitions (e.g., Form I vs. Form II) and melting point depression in co-crystals .

- Hirshfeld Surface Analysis: Map close contacts (e.g., C-Cl⋯O nitro interactions contributing 12% of surface area) .

- Dissolution Testing: Compare solubility profiles (pH 1.2 vs. 6.8) to assess bioavailability enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.